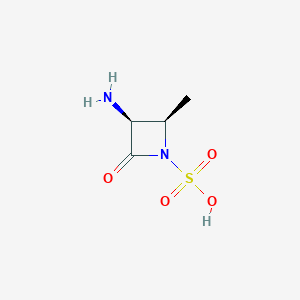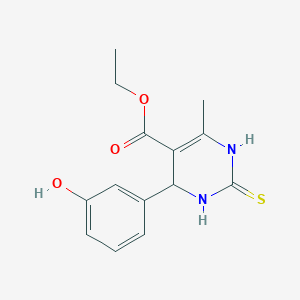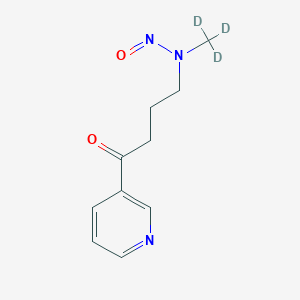
Murrangatin
Vue d'ensemble
Description
Murrangatin is a natural product found in Glycosmis pentaphylla, Murraya alata, and other organisms .
Synthesis Analysis
Murrangatin has been found to significantly inhibit the angiogenic phenotypes of HUVECs in vitro . It has also been found to suppress angiogenesis induced by tumor cell–derived media and inhibit AKT activation in zebrafish and endothelial cells .Molecular Structure Analysis
The molecular formula of Murrangatin is C15H16O5 . It has a molecular weight of 276.28 g/mol . The IUPAC name is 8-[(1R,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one .Chemical Reactions Analysis
Murrangatin has been found to have antioxidant, membrane stabilizing, and antimicrobial properties . It has also been found to inhibit tumor-induced angiogenesis .Physical And Chemical Properties Analysis
Murrangatin has a molecular weight of 276.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 276.09977361 g/mol . Its topological polar surface area is 76 Ų .Applications De Recherche Scientifique
Anti-Angiogenesis in Cancer Treatment
Murrangatin has been found to suppress angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells . It strongly inhibited the growth of subintestinal vessels in zebrafish embryos and tumor conditioned media-induced angiogenic phenotypes including cell proliferation, cell invasion, cell migration, and tube formation . This suggests that Murrangatin could be a potential candidate for the development of new anti-lung-cancer drugs .
Antiplatelet Aggregation
Murrangatin has been identified as one of the compounds that exhibit significant antiplatelet aggregation . This activity is important in the prevention of blood clot formation, which can lead to conditions such as stroke and heart attack.
Cytotoxicity Against Cholangiocarcinoma Cell Line
Murrangatin, along with other compounds isolated from the fruits of Micromelum minutum, exhibited cytotoxicity against the cholangiocarcinoma cell line, KKU-100 . This suggests potential applications in the treatment of cholangiocarcinoma, a form of cancer that is resistant to most current chemotherapies.
Traditional Medicine
Murrangatin is found in Micromelum minutum, a plant used in traditional medicine for various purposes . While the specific role of Murrangatin in these traditional uses is not clear, the presence of this bioactive compound could contribute to the medicinal properties of the plant.
Potential Drug Lead
The genus Micromelum, which includes the species from which Murrangatin is derived, is considered potential for drug leads . The presence of Murrangatin, a compound with multiple bioactivities, supports this potential.
6. Research in Drug Design and Development Murrangatin is a subject of interest in the field of drug design and development . Its various bioactivities make it a valuable compound for further research and potential drug development.
Mécanisme D'action
Target of Action
Murrangatin, also known as Minumicrolin, is a natural product that has been found to have potent anti-tumor properties . The primary targets of Murrangatin are the AKT signaling pathways . These pathways play a crucial role in various cellular processes such as cell proliferation, cell survival, angiogenesis, and metabolism .
Mode of Action
Murrangatin interacts with its targets by inhibiting the activation of AKT . AKT, also known as Protein Kinase B, is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes. By inhibiting the activation of AKT, Murrangatin can suppress angiogenesis induced by tumor cell-derived media .
Biochemical Pathways
The AKT signaling pathway is the primary biochemical pathway affected by Murrangatin . This pathway is crucial for cell survival and growth, and its dysregulation is often associated with diseases such as cancer. By inhibiting AKT activation, Murrangatin can disrupt this pathway, leading to the suppression of angiogenesis and the inhibition of tumor growth .
Result of Action
The inhibition of AKT activation by Murrangatin leads to a strong suppression of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels . This results in the inhibition of tumor cell-induced angiogenic phenotypes, including cell proliferation, cell invasion, cell migration, and tube formation .
Orientations Futures
Propriétés
IUPAC Name |
8-[(1R,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEANOQWICTXTP-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]([C@@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958323 | |
| Record name | 8-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Murrangatin | |
CAS RN |
37126-91-3 | |
| Record name | 8-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)
![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)





